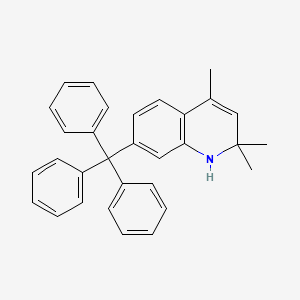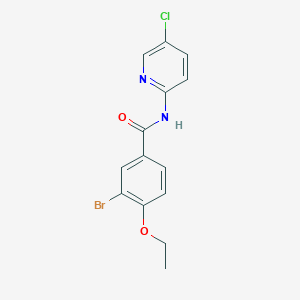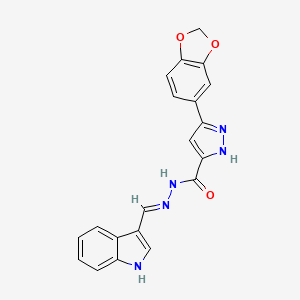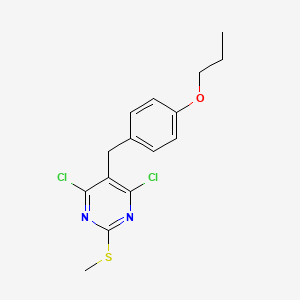
2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline is a chemical compound known for its unique structure and properties. It belongs to the class of dihydroquinolines, which are derivatives of quinoline. This compound is characterized by the presence of three methyl groups and a trityl group attached to the quinoline ring, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used as an antioxidant in the rubber and polymer industries to enhance the stability and durability of products.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar structural features but without the trityl group.
Poly(1,2-dihydro-2,2,4-trimethylquinoline): A polymeric form used as an antioxidant in various applications.
Uniqueness: 2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline is unique due to the presence of the trityl group, which imparts distinct chemical and physical properties. This makes it more versatile in its applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C31H29N |
|---|---|
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-7-trityl-1H-quinoline |
InChI |
InChI=1S/C31H29N/c1-23-22-30(2,3)32-29-21-27(19-20-28(23)29)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-22,32H,1-3H3 |
Clave InChI |
OXTXRNGEKYIXGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-heptylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11646515.png)

![2-{[2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile](/img/structure/B11646535.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B11646537.png)
![butyl 4-({(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B11646541.png)
![8,9-Bis(4-methoxyphenyl)-2-(4-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11646544.png)
![(4E)-1-(3-chlorophenyl)-4-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11646555.png)

![(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11646566.png)
![methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11646582.png)

![4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11646593.png)
![4-[(2-chloro-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11646601.png)
![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11646605.png)
